![molecular formula C13H26N2O B1481326 4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine CAS No. 2097999-66-9](/img/structure/B1481326.png)
4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine
Overview
Description
Piperidine derivatives are widely used in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The piperidine rings of certain molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution . This shows that the piperidine moiety of these molecules is the primary structural feature that is responsible for their activities .
Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters is a reaction that has been reported in the literature . This reaction involves the use of a radical approach .
Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by the introduction of different groups into the piperidine ring . For example, the introduction of the carbomethoxy (-COCH3) group into the piperidine ring of fentanyl has little or no effect on the electronic properties of this class of molecules .
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. Such studies highlight the potential application of these compounds in materials science, particularly in protecting metals from corrosion. The inhibition efficiency is linked to specific molecular properties like electron distribution, chemical reactivity, and surface interaction behavior (Kaya et al., 2016).
Antimicrobial and Antifungal Agents
Some piperidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown potent biological activities against various bacteria and fungi, indicating their potential as new classes of antibacterial and antifungal agents. The chemical structure and the presence of specific substituents on the piperidine moiety play a crucial role in their bioactivity (Thanusu et al., 2010).
Antiproliferative Effects on Human Leukemic Cells
Research into piperidine-based conjugates has revealed their antiproliferative effects on human leukemic cells. Specifically, certain 4-thiazolidinone, pyridine, and piperazine-based conjugates have been synthesized and shown to induce cell death in leukemic cells, highlighting their potential in cancer therapy (Kumar et al., 2014).
Chemical Synthesis and Catalysis
Piperidine derivatives are also significant in the field of chemical synthesis and catalysis, offering pathways for the creation of complex organic molecules. Studies have demonstrated methods for synthesizing specific piperidine compounds, which are valuable intermediates in organic synthesis and have applications in the synthesis of natural products and pharmaceuticals (Smaliy et al., 2011).
Molecular Docking and Drug Design
Further research includes molecular docking studies to investigate the interaction of piperidine derivatives with specific protein targets. These studies are crucial in drug design, helping to identify compounds with potential therapeutic effects based on their ability to bind to and modulate the activity of disease-related proteins (R. V. & R. C., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolidines and piperidines are often used in medicinal chemistry and have been found in a variety of pharmaceuticals . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of pyrrolidines and piperidines can also vary greatly. They can interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, acting as inhibitors or agonists, and more .
Biochemical Pathways
Pyrrolidines and piperidines can be involved in a variety of biochemical pathways. For example, they can participate in reactions such as the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidines and piperidines can be influenced by factors such as their size, polarity, and the presence of functional groups .
Result of Action
The molecular and cellular effects of pyrrolidines and piperidines can vary depending on their specific targets and mode of action. They can have a range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The action, efficacy, and stability of pyrrolidines and piperidines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
4-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-16-10-12-9-15(8-11(12)2)13-4-6-14-7-5-13/h11-14H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVWIBMQTBAGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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